molecular formula C20H22N4O B7436455 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide

2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide

Cat. No. B7436455
M. Wt: 334.4 g/mol
InChI Key: VAHFFDIOPFFQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide acts as a competitive antagonist at the NMDA receptor, meaning that it binds to the receptor and blocks the activity of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and other physiological processes. By blocking the activity of glutamate, 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide can modulate the activity of the NMDA receptor, leading to changes in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including changes in synaptic plasticity, learning and memory, and pain perception. In animal studies, 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been shown to enhance synaptic plasticity and improve learning and memory in a variety of tasks, including spatial memory and fear conditioning. 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has also been shown to modulate pain perception in animal models, suggesting that it may have potential as a therapeutic agent for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide for lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate the activity of this receptor and investigate its role in various physiological and pathological processes. However, one limitation of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide is its relatively low potency compared to other NMDA receptor antagonists, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide, particularly in the treatment of chronic pain and neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide on synaptic plasticity and learning and memory.

Synthesis Methods

2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide can be synthesized through a multistep process starting with commercially available starting materials. The first step involves the synthesis of 4-(methylamino)phenylacetonitrile, which is then reacted with benzyl cyanide to yield the intermediate 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]acetamide. This intermediate is then converted to 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide through a cyclization reaction using an appropriate acid catalyst.

Scientific Research Applications

2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been studied for its potential use in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been shown to interact with a specific type of receptor in the brain called the N-methyl-D-aspartate (NMDA) receptor. This interaction has been linked to a variety of physiological and biochemical effects, including changes in synaptic plasticity, learning and memory, and pain perception.

properties

IUPAC Name

2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-22-16-9-11-17(12-10-16)23-20(25)24-13-5-8-19(24)18(14-21)15-6-3-2-4-7-15/h2-4,6-7,9-12,18-19,22H,5,8,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHFFDIOPFFQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)NC(=O)N2CCCC2C(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.